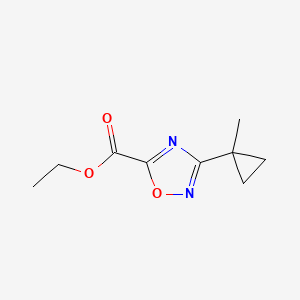![molecular formula C13H14ClF2NO2 B2575663 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one CAS No. 2411248-85-4](/img/structure/B2575663.png)
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one involves its binding to the DAT. This binding leads to the inhibition of dopamine reuptake, which results in increased dopamine levels in the synaptic cleft. This increased dopamine concentration can then lead to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its binding to the DAT. The increased dopamine levels in the synaptic cleft can lead to various effects such as increased locomotor activity, reward-seeking behavior, and changes in mood and cognition. Additionally, this compound has shown potential in the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one in lab experiments include its high affinity for the DAT, its potential as a PET imaging agent, and its ability to investigate the role of dopamine in various physiological and pathological conditions. However, its limitations include its potential toxicity and the need for further research on its long-term effects.
Future Directions
For research on 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one include investigating its potential as a therapeutic agent for various neurological and psychiatric disorders such as depression, addiction, and schizophrenia. Additionally, further research is needed to investigate its long-term effects and potential toxicity. Finally, the development of new synthesis methods and modifications to the compound may lead to improved efficacy and reduced toxicity.
Synthesis Methods
The synthesis of 2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one involves the reaction of 2-chloro-1-(chloromethyl)propan-1-one with 7-(difluoromethoxy)-3,4-dihydro-1H-isoquinoline-2-amine in the presence of a base. This reaction leads to the formation of the desired compound in good yield.
Scientific Research Applications
2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one has shown potential in various scientific research applications. It has been studied for its potential as a dopamine transporter (DAT) ligand, which can be used to investigate the role of dopamine in various physiological and pathological conditions. Additionally, it has been investigated for its potential as a positron emission tomography (PET) imaging agent for the diagnosis and monitoring of neurodegenerative diseases such as Parkinson's disease.
properties
IUPAC Name |
2-chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2/c1-8(14)12(18)17-5-4-9-2-3-11(19-13(15)16)6-10(9)7-17/h2-3,6,8,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCJFDGPVAVXPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C(C1)C=C(C=C2)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

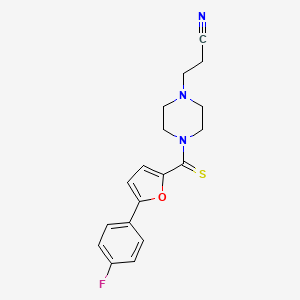
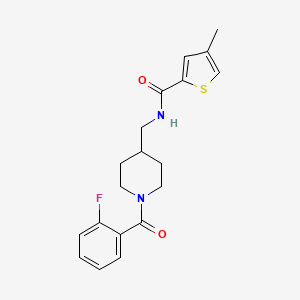



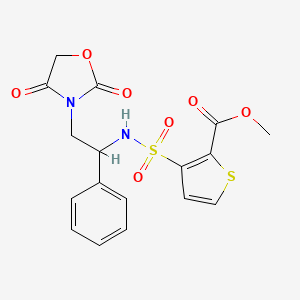
![3,9-dimethyl-7-(2-methylpropyl)-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]puri ne-6,8-dione](/img/structure/B2575592.png)
![2-[(4-Phenyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2575594.png)

![Ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2575597.png)
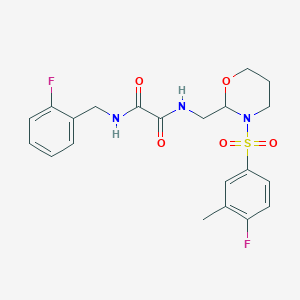

![2-Phenyl-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2575601.png)
